1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide
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Overview
Description
N3,N7-Diallyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[331]nonane-3,7-bis(carbothioamide) is a complex organic compound belonging to the bicyclo[331]nonane family This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N7-Diallyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-bis(carbothioamide) typically involves multiple steps. One common method starts with the reaction of 1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane with allyl bromide in the presence of a base to introduce the allyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N3,N7-Diallyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-bis(carbothioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N3,N7-Diallyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-bis(carbothioamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N3,N7-Diallyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-bis(carbothioamide) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt cellular processes, leading to therapeutic effects in the case of anticancer applications .
Comparison with Similar Compounds
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness
N3,N7-Diallyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-bis(carbothioamide) is unique due to its specific substitution pattern and the presence of both allyl and carbothioamide groups. These features confer distinct chemical reactivity and biological activity compared to other bicyclo[3.3.1]nonane derivatives .
Properties
Molecular Formula |
C17H26N4OS2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1,5-dimethyl-9-oxo-3-N,7-N-bis(prop-2-enyl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide |
InChI |
InChI=1S/C17H26N4OS2/c1-5-7-18-14(23)20-9-16(3)11-21(15(24)19-8-6-2)12-17(4,10-20)13(16)22/h5-6H,1-2,7-12H2,3-4H3,(H,18,23)(H,19,24) |
InChI Key |
WDKKGNDSFNZOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC(C1=O)(CN(C2)C(=S)NCC=C)C)C(=S)NCC=C |
Origin of Product |
United States |
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